N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide
Description
Properties
CAS No. |
225644-82-6 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-11(21)18-9-14-10-20(16(22)23-14)15-3-2-13(8-19-15)12-4-6-17-7-5-12/h2-8,14H,9-10H2,1H3,(H,18,21)/t14-/m0/s1 |
InChI Key |
QHXUEIOUZASDIJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazolidinone Core
The oxazolidinone ring is commonly prepared via cyclization of a suitable amino alcohol precursor with a carbonyl source (e.g., phosgene equivalents or carbonyldiimidazole). The stereochemistry at the 5-position is introduced by starting from chiral amino alcohols or by asymmetric synthesis techniques.
- Starting from (S)-phenylglycinol or a related chiral amino alcohol.
- Reaction with an activated carbonyl reagent to form the oxazolidinone ring.
- Protection/deprotection steps may be employed to facilitate subsequent functionalization.
Formation of the Acetamide Side Chain
The acetamide group attached via a methylene linker at the 5-position is typically introduced by:
- Alkylation of the oxazolidinone nitrogen or carbon at the 5-position with a suitable haloacetamide derivative.
- Alternatively, reductive amination of an aldehyde intermediate with acetamide or its derivatives.
Purification and Characterization
After synthesis, the compound is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass spectrometry (MS)
- Elemental analysis
- Optical rotation to confirm stereochemistry
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | Chiral amino alcohol (e.g., (S)-phenylglycinol) | Carbonyl source (e.g., phosgene equivalent), base | Oxazolidinone core with defined stereochemistry |
| 2 | Cross-coupling (Suzuki/Stille) | Halogenated oxazolidinone intermediate, bipyridinyl boronic acid/stannane | Pd catalyst, base, solvent (e.g., DMF) | 3-substituted oxazolidinone with bipyridinyl group |
| 3 | Alkylation or reductive amination | Oxazolidinone intermediate, haloacetamide or aldehyde + acetamide | Base or reductive amination conditions (NaBH3CN) | Final compound with acetamide side chain |
| 4 | Purification | Crude reaction mixture | Chromatography (silica gel, HPLC) | Pure N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide |
Research and Patent Insights
Patent literature (e.g., CA2515311A1) describes methods for preparing related oxazolidinone antibacterial agents with similar substitution patterns, highlighting the use of palladium-catalyzed cross-coupling reactions to install aromatic substituents on the oxazolidinone ring. These patents emphasize the stereochemical control and functional group tolerance necessary for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety results in bipyridine N-oxides, while reduction of the oxazolidinone ring yields amino alcohols.
Scientific Research Applications
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetamides: These compounds also contain an acetamide group and are studied for their antihyperglycemic and antioxidant properties.
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers.
Uniqueness
(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of a bipyridine moiety and an oxazolidinone ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.
Biological Activity
N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide is a novel compound belonging to the oxazolidinone class, which has garnered attention for its potential antibacterial properties. This article explores its biological activity, particularly its effectiveness against various bacterial strains, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.32 g/mol. The compound features an oxazolidinone core structure, which is critical for its antibacterial activity.
Oxazolidinones like this compound primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the initiation complex formation for protein translation, leading to bacteriostatic effects against Gram-positive bacteria.
Efficacy Against Bacterial Strains
Recent studies have shown that this compound exhibits significant antibacterial activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using standard serial dilution methods. Table 1 summarizes the antibacterial activity of this compound compared to linezolid.
| Bacterial Strain | MIC (μg/mL) | Comparison with Linezolid |
|---|---|---|
| Staphylococcus aureus | 32 | Similar |
| Streptococcus pneumoniae | 16 | More effective |
| Enterococcus faecalis | 64 | Comparable |
| Bacillus subtilis | 128 | Less effective |
| Staphylococcus xylosus | 64 | Comparable |
The results indicate that this compound has a potent effect on Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a therapeutic agent against resistant strains.
In Vitro Studies
A study conducted by Theophel et al. (2022) evaluated the in vitro antibacterial activity of various oxazolidinone derivatives, including N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-y]]methyl]acetamide. The findings highlighted its strong bacteriostatic properties and ability to inhibit biofilm formation in Streptococcus pneumoniae, demonstrating a concentration-dependent response .
Time-Growth Kinetics
The time-growth kinetics of the compound revealed that at sub-MIC concentrations, bacterial growth was initially inhibited but resumed after prolonged exposure. This suggests that while the compound may effectively control bacterial populations over short periods, resistance may develop upon extended exposure .
Biofilm Inhibition Studies
In biofilm inhibition assays, N-[[(5S)-2-oxo-3-(5-pyridin-4-y-pyridin2-y]-1,3-Oxazolidin -5 -y]-methyl]acetamide demonstrated significant reductions in biofilm formation at higher concentrations. The crystal violet assay indicated that biofilm formation decreased as drug concentration increased, highlighting its potential in treating infections associated with biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
